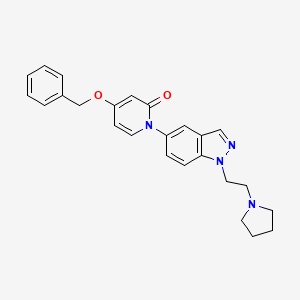

MCH-1 antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxy-1-[1-(2-pyrrolidin-1-ylethyl)indazol-5-yl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O2/c30-25-17-23(31-19-20-6-2-1-3-7-20)10-13-28(25)22-8-9-24-21(16-22)18-26-29(24)15-14-27-11-4-5-12-27/h1-3,6-10,13,16-18H,4-5,11-12,14-15,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYYFLZCKXHEJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C3=C(C=C(C=C3)N4C=CC(=CC4=O)OCC5=CC=CC=C5)C=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MCH-1 Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a critical role in regulating energy homeostasis, feeding behavior, mood, and emotional responses.[1][2][3] Its effects are primarily mediated through the melanin-concentrating hormone receptor 1 (MCHR1), a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system.[4][5] The development of MCHR1 antagonists has garnered significant attention as a promising therapeutic strategy for obesity, anxiety, and depression.[1][6] These antagonists function by blocking the endogenous ligand, MCH, from binding to and activating MCHR1, thereby inhibiting its downstream signaling cascades.[3] This guide provides a comprehensive overview of the MCHR1 signaling pathway, the molecular mechanism of its antagonists, key quantitative data from preclinical studies, and detailed experimental protocols used in their evaluation.

The MCH/MCHR1 Signaling System

MCHR1 is a class A GPCR that couples to multiple G-protein subtypes, primarily Gαi/o and Gαq.[4][7] This dual coupling allows MCH to trigger diverse intracellular responses upon binding to the receptor.

-

Gαi/o Pathway (Inhibitory) : Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase (AC). This action reduces the conversion of ATP to cyclic adenosine monophosphate (cAMP), thereby lowering intracellular cAMP levels and decreasing the activity of protein kinase A (PKA).[8] This pathway is often associated with the inhibition of neuronal activation.[8]

-

Gαq Pathway (Excitatory) : Activation of the Gαq subunit stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[8] This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[7][9]

The simultaneous engagement of these pathways allows for complex and nuanced regulation of cellular function in response to MCH.

Caption: MCHR1 signaling and antagonist blockade.

Core Mechanism of MCH-1 Antagonists

MCH-1 antagonists are compounds designed to prevent the effects of MCH by blocking its receptor, MCHR1.[3] Their primary mechanism of action is competitive or allosteric inhibition.

-

Competitive Antagonism : The antagonist binds to the same site on the MCHR1 receptor as the endogenous ligand MCH. By occupying this orthosteric site, it physically prevents MCH from binding and initiating the signaling cascade.

-

Allosteric Antagonism : The antagonist binds to a different, allosteric site on the receptor.[3][10] This binding induces a conformational change in the receptor that reduces the affinity of MCH for its binding site or prevents the receptor from adopting an active conformation, thus inhibiting signal transduction.[3][10]

Some antagonists, such as the 8-methylquinoline derivative MQ1, have been identified as negative allosteric modulators (NAMs) that exhibit slow dissociation from the receptor.[10] This property can lead to a prolonged and insurmountable antagonism, which may offer therapeutic advantages.[10] By blocking MCH binding, these antagonists effectively inhibit all downstream signaling pathways, including Gαi-mediated cAMP reduction, Gαq-mediated calcium mobilization, and β-arrestin signaling.[10]

Caption: Logical flow of MCH-1 antagonist action.

Quantitative Data and Pharmacological Effects

The efficacy of MCH-1 antagonists is quantified through various in vitro and in vivo studies. These studies demonstrate their potential in treating obesity, anxiety, and depression.

The table below summarizes the binding affinity (Ki) and functional potency (IC50) of several representative MCH-1 antagonists. Lower values indicate higher affinity and potency.

| Compound | Assay Type | Species | Ki / IC50 (nM) | Citation |

| Exemplified Compound | Radioligand Binding | Rat | Ki: 2.4 | [11] |

| Exemplified Compound | Radioligand Binding | Rat | Ki: 20.9 | [11] |

| TPI 1361-17 | Ca2+ Mobilization | Rat | IC50: 6.1 | [12] |

| SNAP-94847 | Competitive Inhibition | Human | - | [13] |

MCH-1 antagonists have consistently demonstrated efficacy in animal models of obesity and mood disorders.

| Antagonist | Model | Dosing | Key Finding | Citation |

| GW803430 | Rat Sucrose Self-Administration | 3, 10, 30 mg/kg, i.p. | Reduced sucrose but not saccharin intake, indicating decreased appetite for calories. | [14] |

| NGX-1 | Diet-Induced Obese Rats | 10 mg/kg, oral | Decreased body weight gain and reduced food intake by 13% in the high-fat diet group. | [15] |

| Various | Diet-Induced Obese Rats | Chronic Administration | Successfully decreased food intake and body weight gain. | [16] |

| SNAP-7941 | Rat Forced-Swim Test | N/A | Reduced immobility time with efficacy similar to fluoxetine. | [16] |

| TPI 1361-17 | MCH-Induced Feeding (Rat) | i.c.v. | Blocked MCH-induced food intake by 75%. | [12] |

These studies suggest that the anti-obesity effects of MCH-1 antagonists are driven by a reduction in food intake and potentially an increase in energy expenditure.[17][18] Their anxiolytic and antidepressant effects are linked to the modulation of stress-related pathways in the brain.[1][16]

Key Experimental Protocols

The characterization of MCH-1 antagonists involves a series of standardized in vitro and in vivo assays.

This assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium, which is a direct readout of Gαq pathway activation.

Methodology:

-

Cell Culture : HEK293 or CHO cells stably transfected with the MCHR1 gene are cultured to confluency in appropriate media.

-

Cell Plating : Cells are seeded into 96-well or 384-well black, clear-bottom plates.

-

Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.

-

Compound Addition : The MCH-1 antagonist (at various concentrations) is added to the wells and pre-incubated for a specified time (e.g., 15-30 minutes).

-

Agonist Stimulation : A fixed concentration of MCH (typically EC80, the concentration that elicits 80% of the maximal response) is added to the wells.

-

Signal Detection : Changes in fluorescence intensity are measured immediately using a plate reader (e.g., FLIPR, FlexStation). An increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis : The antagonist's ability to inhibit the MCH-induced signal is calculated, and IC50 values are determined by fitting the data to a dose-response curve.

This model is the standard for evaluating the anti-obesity potential of MCH-1 antagonists.

Caption: Experimental workflow for a DIO study.

Methodology:

-

Induction : Male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are fed a high-fat diet (45-60% kcal from fat) for several weeks until they develop a significantly higher body weight and fat mass compared to chow-fed controls.[15]

-

Treatment : Obese animals are then treated chronically (e.g., daily for 2-4 weeks) with the MCH-1 antagonist or a vehicle control.[15][17]

-

Monitoring : Throughout the study, body weight and food intake are recorded daily. Energy expenditure can be assessed using metabolic cages (indirect calorimetry).

-

Endpoint Analysis : At the end of the study, body composition (fat and lean mass) is measured, and tissues and plasma are collected to analyze metabolic parameters like glucose, insulin, and lipid levels.[17]

-

Pair-Feeding Study : A separate cohort of animals may be pair-fed to the antagonist-treated group. This means they receive the same amount of food that the treated group voluntarily consumed. This control experiment helps determine if the weight loss is due solely to reduced food intake or if the antagonist also increases energy expenditure.[15][17][18]

References

- 1. Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. What are MCHR1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]

- 5. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent patents on novel MCH1 receptor antagonists as potential anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Melanin-concentrating hormone receptor 1 (MCH1-R) antagonism: reduced appetite for calories and suppression of addictive-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. files.core.ac.uk [files.core.ac.uk]

- 17. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of MCH-1 Antagonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery, synthesis, and biological evaluation of a pivotal Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonist, compound 1 (also known as T-226296 ). This document provides a comprehensive overview of the core pharmacology, detailed experimental protocols, and quantitative data to support further research and development in this area. MCH-1 receptor antagonists are a promising class of therapeutic agents, primarily investigated for their potential in the treatment of obesity and other metabolic disorders.

Core Concepts: MCH-1 Receptor Signaling

The Melanin-Concentrating Hormone Receptor 1 (MCH-1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1] Its endogenous ligand, melanin-concentrating hormone (MCH), is a neuropeptide that plays a significant role in the regulation of energy homeostasis, appetite, and mood.[2][3]

Upon binding of MCH, the MCH-1 receptor couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).[4][5] This dual signaling capability leads to two primary intracellular cascades:

-

Gαi Pathway: Activation of the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][5]

-

Gαq Pathway: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).

The culmination of these signaling events can also lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[4] Antagonists of the MCH-1 receptor, such as compound 1 , block these signaling cascades, thereby mitigating the orexigenic (appetite-stimulating) effects of MCH.

Discovery and Structure of Antagonist 1 (T-226296)

Compound 1 , also known by its research code T-226296, was one of the first potent and selective non-peptide MCH-1 receptor antagonists to be discovered.[4] Its identification was a significant step forward in the exploration of the therapeutic potential of MCH-1 antagonism. The chemical structure of T-226296 is (-)-N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]-4'-fluoro-1,1'-biphenyl-4-carboxamide.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and functional activities of T-226296 and other notable MCH-1 antagonists.

Table 1: MCH-1 Receptor Binding Affinities

| Compound | Target | Ki (nM) | IC50 (nM) | Reference |

| T-226296 | human MCH-1R | 5.5 | 5.5 | [4] |

| T-226296 | rat MCH-1R | 8.6 | 8.6 | [4] |

| MCH-1 antagonist 1 (HY-100331) | MCH-1 | 2.6 | - | [6][7] |

| TPI 1361-17 | rat MCH-1R | - | 6.1 | [5] |

Table 2: In Vitro Functional Antagonist Activity

| Compound | Assay | IC50 (nM) | Reference |

| T-226296 | MCH-induced Ca2+ mobilization (hMCH-1R) | - | [4] |

| T-226296 | Forskolin-stimulated cAMP accumulation inhibition (hMCH-1R) | - | [4] |

| TPI 1361-17 | MCH-induced Ca2+ mobilization (rat MCH-1R) | 6.1 | [5] |

| This compound (HY-100331) | CYP3A4 inhibition | 10,000 | [6][7] |

Experimental Protocols

Synthesis of this compound (T-226296)

The synthesis of T-226296 involves a multi-step process, with key transformations including a Suzuki coupling to form the biphenyl core and a reductive amination to install the dimethylaminomethyl side chain. The following is a representative synthetic workflow.

Step 1: Acetylation of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol is reacted with acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane) to yield N-(6-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. The reaction is typically stirred at room temperature until completion, followed by aqueous workup and purification.

Step 2: Oxidation of the Secondary Alcohol The secondary alcohol of N-(6-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is oxidized to the corresponding ketone using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product, N-(6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, is isolated and purified.

Step 3: Reductive Amination N-(6-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is subjected to reductive amination with dimethylamine. This is typically carried out in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) in a solvent such as dichloroethane. The reaction yields N-[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]acetamide.

Step 4: Hydrolysis of the Acetamide The acetamide protecting group is removed by acid-catalyzed hydrolysis (e.g., using aqueous HCl) to afford 6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-amine.

Step 5: Amide Coupling The final step involves the amide coupling of 6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-amine with 4'-fluoro-1,1'-biphenyl-4-carboxylic acid. This reaction is facilitated by a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent like dimethylformamide (DMF). The final product, T-226296, is then purified by chromatography. The synthesis of 4'-fluoro-1,1'-biphenyl-4-carboxylic acid can be achieved via a Suzuki coupling between 4-bromobenzoic acid and (4-fluorophenyl)boronic acid.

Biological Assays

MCH-1 Receptor Binding Assay (Radioligand Displacement)

This assay is performed to determine the binding affinity of the antagonist to the MCH-1 receptor.

-

Membrane Preparation: Membranes from cells stably expressing the human or rat MCH-1 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 2 mM EDTA, and 0.1% BSA) is used.

-

Radioligand: A radiolabeled MCH analog, such as [125I]-MCH, is used as the tracer.

-

Assay Procedure:

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test antagonist.

-

For total binding, no antagonist is added. For non-specific binding, a high concentration of unlabeled MCH is added.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter plate. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

-

Data Analysis: The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to reverse the MCH-induced inhibition of adenylyl cyclase.

-

Cell Culture: Cells expressing the MCH-1 receptor are seeded in 96-well plates and grown to near confluency.

-

Assay Medium: A serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) is used to prevent the degradation of cAMP.

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of the test antagonist for a short period (e.g., 15-30 minutes).

-

Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.

-

Immediately after, MCH is added at a concentration that produces a submaximal inhibition of the forskolin-stimulated cAMP production (e.g., EC80).

-

The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

-

-

cAMP Quantification: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Data Analysis: The IC50 value, representing the concentration of the antagonist that restores 50% of the MCH-inhibited cAMP production, is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound (T-226296) represents a cornerstone in the development of small molecule therapeutics targeting the MCH system. Its discovery has paved the way for numerous subsequent research programs and the development of a diverse range of MCH-1 antagonists. The data and protocols presented in this guide are intended to provide a solid foundation for researchers in the field, facilitating the design and execution of experiments aimed at further elucidating the therapeutic potential of MCH-1 receptor antagonism.

References

- 1. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. resources.revvity.com [resources.revvity.com]

- 4. resources.revvity.com [resources.revvity.com]

- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-[6-(Dimethylamino)-9-phenyl-3H-telluroxanthen-3-ylidene]-N-methylmethanaminium hexafluorophosphate monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the MCH-1 Antagonist: SNAP-7941

This technical guide provides a comprehensive overview of the pharmacological profile of SNAP-7941, a selective and high-affinity antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to MCH-1 and SNAP-7941

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, food intake, and mood.[1][2][3] Its effects are mediated through G protein-coupled receptors, primarily the MCH-1 receptor in rodents.[4][5] Antagonism of the MCH-1 receptor is a promising therapeutic strategy for the treatment of obesity, anxiety, and depression.[2][6][7]

SNAP-7941 is a potent and selective MCH-1 receptor antagonist that has been extensively studied for its anorectic, anxiolytic, and antidepressant-like effects.[1][2][6][7][8] This guide details its binding characteristics, in vitro functional activity, and in vivo efficacy.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SNAP-7941 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity | |||

| Kb (predicted) | 0.57 nM | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |

| Kd ([3H]SNAP-7941) | 0.18 nM | COS-7 cells expressing human MCH-1R | [1] |

| Bmax ([3H]SNAP-7941) | 870 fmol/mg protein | COS-7 cells expressing human MCH-1R | [1] |

| Ki ((±)-SNAP-7941) | Low nanomolar range | CHO-K1 membranes expressing human MCH-1R, displacement of [125I]MCH | [9] |

| Functional Antagonism | |||

| pA2 | 9.24 | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |

| Schild Slope | 0.98 | [3H]phosphoinositide accumulation assay in a mammalian cell line expressing human MCH-1R | [1] |

| Selectivity | |||

| MCH-1R vs MCH-2R | >1,000-fold | Not specified | [1] |

| MCH-1R vs other GPCRs | >1,000-fold | Including 5-HT2c, galanin, and neuropeptide Y receptors | [1] |

Table 2: In Vivo Efficacy of SNAP-7941

| Animal Model | Effect | Dose Range | Route of Administration | Reference |

| Anorectic Effects | ||||

| MCH-stimulated food intake in rats | Inhibition of MCH-induced hyperphagia | 10 mg/kg | Intraperitoneal (i.p.) | [1] |

| Palatable food consumption in satiated rats | Dose-dependent decrease in milk consumption | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | [1] |

| Diet-induced obese rats (chronic admin.) | Sustained decrease in body weight | Not specified | Not specified | [1][2] |

| Antidepressant-like Effects | ||||

| Rat forced-swim test | Significant decrease in immobility | 3, 10, 30 mg/kg | Oral | [1] |

| Anxiolytic-like Effects | ||||

| Rat social interaction test | Increased interaction time | Not specified | Not specified | [6] |

| Guinea pig maternal-separation vocalization test | Reduced distress vocalizations | Not specified | Not specified | [6] |

| Cognitive Effects | ||||

| Social recognition in rats | Dose-dependent enhancement | 0.63-10.0 mg/kg | Intraperitoneal (i.p.) | [10] |

| Acetylcholine levels in rat frontal cortex | Elevation of extracellular levels | 0.63-40.0 mg/kg | Intraperitoneal (i.p.) | [10] |

MCH-1 Receptor Signaling Pathways

The MCH-1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[4][5] Activation of the MCH-1 receptor by its endogenous ligand, MCH, initiates multiple downstream signaling cascades. SNAP-7941 acts as a competitive antagonist, blocking these signaling events.

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological profiling of SNAP-7941 are provided below.

In Vitro Assays

This protocol describes a method to determine the binding affinity (Ki) of SNAP-7941 for the MCH-1 receptor.

1. Membrane Preparation:

-

Culture cells stably expressing the human MCH-1 receptor (e.g., CHO-K1 or COS-7) to near confluence.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

150 µL of membrane preparation (e.g., 10-50 µg protein).

-

50 µL of competing compound (SNAP-7941) at various concentrations.

-

50 µL of radioligand (e.g., [125I]MCH or [3H]SNAP-7941) at a fixed concentration near its Kd.

-

-

For total binding, add 50 µL of buffer instead of the competing compound.

-

For non-specific binding, add a high concentration of a non-labeled MCH-1 ligand.

-

Incubate the plate for 60-90 minutes at 30-37°C with gentle agitation to reach equilibrium.

3. Filtration and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SNAP-7941 to generate a competition curve.

-

Determine the IC50 value from the curve and calculate the Ki using the Cheng-Prusoff equation.

This protocol measures the ability of SNAP-7941 to antagonize MCH-induced intracellular calcium release, a hallmark of Gq activation.

1. Cell Preparation:

-

Seed cells expressing the MCH-1 receptor into a 96- or 384-well black, clear-bottom plate.

-

Culture the cells until they form a confluent monolayer.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the cells and add the dye solution.

-

Incubate the plate for approximately 1 hour at 37°C to allow the dye to enter the cells.

3. Antagonist Pre-incubation:

-

Prepare serial dilutions of SNAP-7941.

-

Add the SNAP-7941 solutions to the wells and incubate for a specified period (e.g., 15-30 minutes).

4. Agonist Stimulation and Measurement:

-

Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

-

Add a solution of MCH at a concentration that elicits a submaximal response (e.g., EC80) to all wells.

-

Immediately measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

5. Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response as a percentage of the control (MCH alone) against the log concentration of SNAP-7941.

-

Calculate the IC50 value, which represents the concentration of SNAP-7941 that inhibits 50% of the MCH-induced calcium response.

In Vivo Assays

This model assesses the antidepressant-like properties of a compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

1. Apparatus:

-

A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth where the rat cannot touch the bottom or escape.

2. Procedure:

-

Pre-test (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This induces a state of immobility in a subsequent test. After the session, remove the rat, dry it, and return it to its home cage.

-

Test (Day 2): Administer SNAP-7941 or vehicle orally. After a specified pre-treatment time (e.g., 60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

Record the entire 5-minute session for later analysis.

3. Behavioral Scoring:

-

An observer, blind to the treatment conditions, scores the duration of the following behaviors:

-

Immobility: The rat makes only the minimal movements necessary to keep its head above water.

-

Swimming: The rat shows active swimming motions, moving around the cylinder.

-

Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls.

-

4. Data Analysis:

-

Compare the duration of immobility between the SNAP-7941 treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant decrease in immobility time is indicative of an antidepressant-like effect.

This test measures the anxiolytic-like effects of a compound by observing the social behavior of a pair of unfamiliar rats.

1. Apparatus:

-

An open-field arena (e.g., a square box with walls) with controlled lighting conditions.

2. Procedure:

-

House the rats individually for a period before the test to increase their motivation for social interaction.

-

Administer SNAP-7941 or vehicle to the rats.

-

After the pre-treatment period, place a pair of unfamiliar, weight-matched, and treatment-matched rats into the arena.

-

Record the session (e.g., 10 minutes) for subsequent analysis.

3. Behavioral Scoring:

-

A trained observer, blind to the treatment, scores the total time the pair of rats spends in active social interaction. This includes behaviors such as:

-

Sniffing

-

Following

-

Grooming each other

-

Crawling over or under each other

-

-

Aggressive or passive contact is typically excluded.

4. Data Analysis:

-

Compare the total time of active social interaction between the SNAP-7941 treated groups and the vehicle control group. An increase in social interaction time suggests an anxiolytic-like effect.

Experimental Workflow for MCH-1 Antagonist Characterization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel MCH-1 antagonist.

References

- 1. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 2. researchgate.net [researchgate.net]

- 3. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. criver.com [criver.com]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. The use of social interaction as a method for detecting anxiolytic activity of chlordiazepoxide-like drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of MCH-1 Antagonists: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Core Principles Guiding the Development of Potent and Selective Melanin-Concentrating Hormone Receptor 1 Antagonists

The Melanin-Concentrating Hormone Receptor 1 (MCH-1R) has emerged as a compelling target for the therapeutic intervention of obesity and other metabolic disorders. As a G-protein coupled receptor predominantly expressed in the brain, it plays a crucial role in the regulation of energy homeostasis and feeding behavior. The development of small molecule antagonists for MCH-1R has been a significant focus of medicinal chemistry efforts. This guide provides a detailed overview of the structure-activity relationships (SAR) of key MCH-1 antagonist scaffolds, outlines the experimental protocols for their evaluation, and illustrates the underlying biological pathways and discovery workflows.

Core Scaffolds and Structure-Activity Relationship Insights

The quest for potent and selective MCH-1R antagonists has led to the exploration of diverse chemical scaffolds. Among these, aminoquinolines and spirohydantoins have been extensively investigated, yielding compounds with nanomolar and even sub-nanomolar affinities. The following sections summarize the key SAR findings for these classes of compounds.

Aminoquinoline Derivatives

The aminoquinoline core has proven to be a versatile template for the design of MCH-1R antagonists. SAR studies have revealed several critical structural features that govern the potency and selectivity of these compounds.[1][2]

Table 1: Structure-Activity Relationship of Aminoquinoline MCH-1 Antagonists

| Compound ID | Core Structure | R1 | R2 | R3 | MCH-1R Binding Affinity (Ki, nM) |

| 1a | 2-Aminoquinoline | H | 4-Chlorophenyl | H | 150 |

| 1b | 2-Aminoquinoline | CH3 | 4-Chlorophenyl | H | 75 |

| 1c | 2-Aminoquinoline | H | 4-Trifluoromethylphenyl | H | 50 |

| 1d | 2-Aminoquinoline | H | 4-Chlorophenyl | 6-OCH3 | 25 |

| 2a | 4-Aminoquinoline | H | Cyclohexyl | H | 200 |

| 2b | 4-Aminoquinoline | H | Biphenyl | H | 30 |

| 2c | 4-Aminoquinoline | H | Biphenyl | 2-CH3 | 15 |

Note: The data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.

Key takeaways from the SAR of aminoquinoline MCH-1 antagonists include:

-

Substitution at the 2- and 4-positions: The position of the amino group on the quinoline ring significantly impacts activity, with both 2-amino and 4-amino derivatives demonstrating potency.

-

Nature of the Amine Substituent: Bulky and lipophilic groups at the amino position are generally favored for optimal binding.

-

Aromatic Substituents: The presence of an aromatic ring, often with electron-withdrawing groups, attached to the amino moiety is a common feature of potent antagonists.

-

Quinoline Ring Substitution: Substitution on the quinoline core, particularly at the 6- and 7-positions, can modulate potency and pharmacokinetic properties.

Spirohydantoin Derivatives

Spirohydantoins represent another prominent class of MCH-1R antagonists, characterized by a rigid spirocyclic core that helps to orient key pharmacophoric features for optimal receptor interaction.[3][4]

Table 2: Structure-Activity Relationship of Spirohydantoin MCH-1 Antagonists

| Compound ID | Core Structure | R1 | R2 | Spirocyclic Ring | MCH-1R Binding Affinity (Ki, nM) |

| 3a | Spirohydantoin | H | 4-Fluorophenyl | Cyclopentane | 120 |

| 3b | Spirohydantoin | CH3 | 4-Fluorophenyl | Cyclopentane | 60 |

| 3c | Spirohydantoin | H | 3,4-Dichlorophenyl | Cyclopentane | 35 |

| 3d | Spirohydantoin | H | 4-Fluorophenyl | Cyclohexane | 80 |

| 4a | Spiro-imidazolidinone | H | 4-Cyanophenyl | Piperidine | 15 |

| 4b | Spiro-imidazolidinone | H | 4-Cyanophenyl | Azepane | 45 |

Note: The data presented in this table is a representative compilation from multiple sources and is intended to illustrate general SAR trends.

The SAR for spirohydantoin MCH-1 antagonists highlights the following principles:

-

The Spirocyclic Core: The size and nature of the spirocyclic ring are critical for maintaining the correct geometry for receptor binding.

-

Substitution on the Hydantoin Ring: Alkylation of the hydantoin nitrogen can influence potency.

-

The Aryl Moiety: An appropriately substituted aryl group is essential for high-affinity binding, with electron-withdrawing substituents often being beneficial.

MCH-1 Receptor Signaling Pathway

The MCH-1 receptor is a G-protein coupled receptor that primarily signals through the Gαi and Gαq pathways. Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor undergoes a conformational change that activates these G-proteins, leading to downstream cellular responses. Understanding this signaling cascade is fundamental to the design of functional assays for antagonist screening.

Caption: MCH-1 Receptor Signaling Cascade.

Experimental Protocols for Antagonist Evaluation

The identification and characterization of MCH-1R antagonists rely on a suite of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the MCH-1 receptor.

Materials:

-

Cell membranes expressing the human MCH-1 receptor.

-

Radioligand: [¹²⁵I]-MCH or other suitable labeled ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

-

Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

-

Test compounds dissolved in DMSO.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.

-

Add 50 µL of radioligand solution (at a concentration close to its Kd).

-

Add 100 µL of MCH-1R membrane preparation to each well.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Materials:

-

CHO or HEK293 cells stably expressing the human MCH-1 receptor.

-

Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Forskolin.

-

MCH.

-

Test compounds dissolved in DMSO.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed the MCH-1R expressing cells in a 96-well plate and grow to confluency.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of MCH (typically EC₈₀) in the presence of forskolin (to stimulate basal cAMP levels) for 30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the cAMP concentration against the log of the antagonist concentration and determine the IC₅₀ value.

In Vivo Food Intake Model

This assay evaluates the in vivo efficacy of an MCH-1R antagonist in reducing food intake in animal models.

Materials:

-

Male Wistar rats or C57BL/6 mice.

-

Standard chow or a high-fat diet.

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Vehicle control.

-

Metabolic cages for monitoring food intake.

Procedure:

-

Acclimatize the animals to individual housing in metabolic cages for several days.

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

Administer the test compound or vehicle via the desired route (e.g., oral gavage).

-

After a set pre-treatment time (e.g., 30-60 minutes), provide a pre-weighed amount of food.

-

Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours).

-

Calculate the cumulative food intake for each treatment group.

-

Analyze the data for statistically significant differences between the compound-treated and vehicle-treated groups.

MCH-1 Antagonist Discovery Workflow

The discovery of novel MCH-1R antagonists follows a logical progression of experimental stages, from initial hit identification to preclinical candidate selection.

Caption: A typical workflow for MCH-1 antagonist discovery.

Conclusion

The development of MCH-1 receptor antagonists is a promising avenue for the treatment of obesity and related metabolic diseases. A thorough understanding of the structure-activity relationships of different chemical scaffolds is paramount for the design of potent and selective inhibitors. This guide has provided a comprehensive overview of the key SAR principles for aminoquinoline and spirohydantoin derivatives, detailed experimental protocols for their evaluation, and a visualization of the underlying signaling pathways and discovery workflows. By leveraging this knowledge, researchers and drug development professionals can continue to advance the field and bring novel MCH-1R antagonists closer to clinical reality.

References

- 1. researchgate.net [researchgate.net]

- 2. banglajol.info [banglajol.info]

- 3. Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Probing the Engagement: A Technical Guide to MCH-1 Antagonist Target Interaction Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data analysis techniques employed in the study of Melanin-Concentrating Hormone Receptor 1 (MCH-1) antagonist target engagement. Understanding how these antagonists interact with their intended target is paramount for the development of effective therapeutics for a range of disorders, including obesity, anxiety, and depression. This document details the critical signaling pathways, outlines robust experimental protocols, and presents key quantitative data for prominent MCH-1 antagonists.

The MCH-1 Receptor Signaling Cascade: A Trio of Pathways

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), initiates a cascade of intracellular signaling events. MCHR1 primarily couples to three distinct pathways: Gαi, Gαq, and β-arrestin. Antagonists of MCH-1 are designed to block these signaling events, thereby mitigating the physiological effects of MCH.

-

Gαi Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gαq Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca2+]).

-

β-Arrestin Pathway: Following agonist binding and G protein activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin. This process not only desensitizes G protein signaling but can also initiate a separate wave of signaling events.

Experimental Protocols for Target Engagement

To quantify the interaction of antagonists with the MCH-1 receptor, a suite of in vitro assays are employed. These assays are designed to measure the modulation of the key signaling pathways.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the MCH-1 receptor by competing with a radiolabeled ligand.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human MCH-1 receptor (e.g., CHO or HEK-293 cells).

-

Assay Buffer: Utilize a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled MCH-1 antagonist (e.g., [³H]-SNAP-7941) and varying concentrations of the test antagonist.

-

Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitor constant (Ki) can then be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay assesses the ability of an antagonist to block the MCH-induced inhibition of cAMP production.

Protocol:

-

Cell Culture: Plate CHO or HEK-293 cells stably expressing the human MCH-1 receptor in a suitable multi-well plate.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the MCH-1 antagonist.

-

Stimulation: Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (an adenylyl cyclase activator).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

-

Data Analysis: Determine the IC50 value of the antagonist in reversing the MCH-induced decrease in cAMP.

Intracellular Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium.

Protocol:

-

Cell Preparation: Load MCH-1R expressing cells (e.g., CHO or HEK-293) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Antagonist Addition: Add varying concentrations of the MCH-1 antagonist to the cells.

-

MCH Stimulation: After a short incubation, stimulate the cells with a fixed concentration of MCH.

-

Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Calculate the IC50 of the antagonist in blocking the MCH-induced calcium signal.

β-Arrestin Recruitment Assay

This assay quantifies the ability of an antagonist to inhibit the MCH-induced recruitment of β-arrestin to the MCH-1 receptor.

Protocol:

-

Cell Line: Utilize a cell line engineered to express the MCH-1 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin assay).

-

Antagonist Incubation: Treat the cells with a range of concentrations of the test antagonist.

-

Agonist Challenge: Stimulate the cells with a fixed concentration of MCH.

-

Signal Detection: Upon MCH-induced β-arrestin recruitment, the two protein fragments come into proximity, forming an active enzyme that generates a chemiluminescent signal upon addition of a substrate.

-

Data Analysis: Determine the IC50 value of the antagonist for the inhibition of the luminescent signal.

Quantitative Data for MCH-1 Antagonists

The following tables summarize the in vitro pharmacological data for several well-characterized MCH-1 antagonists. These values provide a basis for comparing the potency and efficacy of different chemical scaffolds.

| Antagonist | Radioligand Binding (Ki, nM) | Reference |

| SNAP-7941 | 1.3 | [1] |

| SNAP-94847 | 2.2 | [2][3] |

| T-226296 | 1.1 | [1] |

| TPI-1361-17 | Not Reported | [4][5][6][7] |

| MCH-1 antagonist 1 | 2.6 | [8] |

| Antagonist | cAMP Assay (IC50, nM) | Reference |

| SNAP-7941 | 2.9 | [1] |

| T-226296 | 2.1 | [1] |

| Antagonist | Calcium Mobilization (IC50, nM) | Reference |

| SNAP-7941 | 5.2 | [1] |

| T-226296 | 1.9 | [1] |

| TPI-1361-17 | 6.1 | [4][7] |

| Antagonist | β-Arrestin Recruitment (IC50, nM) | Reference |

| MQ1 | 1.7 | [9] |

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Conclusion

The robust characterization of MCH-1 antagonist target engagement is a critical step in the drug discovery and development process. The combination of radioligand binding assays to determine affinity, and functional assays such as cAMP, calcium mobilization, and β-arrestin recruitment to assess pathway-specific antagonism, provides a comprehensive understanding of a compound's mechanism of action. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the field of MCH-1 therapeutics.

References

- 1. Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Anxiolytic Effects of the MCH1R Antagonist TPI 1361-17 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anxiolytic effects of the MCH1R antagonist TPI 1361-17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Melanin-Concentrating Hormone 1 Receptor (MCH-1R) in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Melanin-Concentrating Hormone 1 Receptor (MCH-1R) has emerged as a significant target in the scientific community for the development of therapeutics aimed at treating metabolic diseases, particularly obesity. As a G protein-coupled receptor predominantly expressed in the brain, MCH-1R is a key regulator of energy homeostasis, food intake, and body weight. This technical guide provides a comprehensive overview of the MCH-1R's role in metabolic diseases, detailing its signaling pathways, the effects of its modulation, and the experimental protocols used to investigate its function. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of metabolic disorders.

Introduction to the MCH-1 Receptor

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta of the brain.[1][2] It exerts its effects through two identified G protein-coupled receptors, MCH-1R and MCH-2R. While MCH-2R is found in humans and other primates, it is not present in rodents, making the MCH-1R the sole receptor for MCH in these widely used preclinical models.[3][4] The expression of MCH-1R is widespread throughout the brain, including in key areas involved in the regulation of feeding and energy balance.[5]

The MCH/MCH-1R system is a critical component of the body's intricate network for maintaining energy homeostasis. Studies have consistently shown that activation of MCH-1R by MCH is orexigenic, meaning it stimulates food intake.[1] Chronic activation leads to increased body weight and adiposity. Conversely, blockade or genetic deletion of MCH-1R has been demonstrated to reduce food intake, increase energy expenditure, and protect against diet-induced obesity.[6][7] These findings have positioned MCH-1R as a promising therapeutic target for the treatment of obesity and other metabolic disorders.

MCH-1R Signaling Pathways

The MCH-1R is a versatile receptor that couples to multiple G protein subtypes, primarily Gαi, Gαo, and Gαq, to initiate diverse intracellular signaling cascades.[5][8] This promiscuous coupling allows for a complex and nuanced regulation of cellular function in response to MCH binding.

Upon activation, the Gαi/o pathway is engaged, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9] The Gαq pathway, on the other hand, activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10][11] Furthermore, MCH-1R activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9]

The culmination of these signaling events is the modulation of neuronal excitability and gene expression, ultimately influencing feeding behavior and energy metabolism.

Quantitative Data on MCH-1R Modulation in Metabolic Diseases

Numerous preclinical studies have investigated the effects of MCH-1R antagonists in rodent models of obesity. The data consistently demonstrate a significant reduction in body weight, food intake, and adiposity. Below are tables summarizing key quantitative findings from selected studies.

Table 1: Effects of MCH-1R Antagonists on Body Weight and Food Intake in Rodent Models

| Compound/Treatment | Animal Model | Duration | Dose | Change in Body Weight | Change in Food Intake | Reference |

| MCH-1R Antagonist | Diet-Induced Obese (DIO) Mice | 28 days | 30 mg/kg/day (oral) | -24% | Moderately suppressed | [12] |

| Pair-feeding | DIO Mice | 28 days | N/A | -10% | Matched to antagonist group | [12] |

| Compound B (Antagonist) | Rats | 14 days | 30-48 µ g/day (i.c.v.) | -35% | -16% | [6] |

| MCH-1R Antagonist | DIO Mice | 28 days | 7.5 µ g/day (i.c.v.) | Suppressed gain (vs. +5.5g in vehicle) | -14% | [13] |

| GW803430 (Antagonist) | DIO Rats | 14 days | 1-3 mg/kg (oral) | Dose-dependent decrease | Dose-dependent decrease | [4][14] |

| BI 186908 (Antagonist) | DIO Rats | 4 weeks | Not specified | Significant reduction | Not specified | [15] |

Table 2: Effects of MCH-1R Antagonists on Other Metabolic Parameters

| Compound/Treatment | Animal Model | Parameter | Effect | Reference |

| MCH-1R Antagonist | DIO Mice | Plasma Glucose | Decreased | [12] |

| MCH-1R Antagonist | DIO Mice | Plasma Insulin | Decreased | [12] |

| MCH-1R Antagonist | DIO Mice | Plasma Leptin | Decreased | [12] |

| MCH-1R Antagonist | DIO Mice | Total Cholesterol | Decreased | [12] |

| MCH-1R Antagonist | DIO Mice | Liver Triglycerides | Decreased | [12] |

| Compound B (Antagonist) | Rats | Plasma Insulin | Decreased | [6] |

| Compound B (Antagonist) | Rats | Plasma Leptin | Decreased | [6] |

| GPS18169 (Antagonist) | DIO Mice | Serum Insulin | Normalized | [16] |

| GPS18169 (Antagonist) | DIO Mice | Total Cholesterol | Modest reduction | [16] |

| GPS18169 (Antagonist) | DIO Mice | Triglycerides | Modest reduction | [16] |

Table 3: Phenotype of MCH-1R Knockout (KO) Mice

| Parameter | Observation | Reference |

| Body Weight | Lean phenotype | [7] |

| Adiposity | Reduced | [7] |

| Food Intake | Hyperphagic | [2] |

| Energy Expenditure | Increased | [7] |

| Locomotor Activity | Hyperactive | [2][7] |

| Diet-Induced Obesity | Resistant | [7] |

| Plasma Leptin | Lower | [2] |

| Plasma Insulin | Lower | [2] |

| Plasma Corticosterone | Increased | [2] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of MCH-1R function.

Diet-Induced Obesity (DIO) Model with MCH-1R Antagonist Treatment

Objective: To evaluate the efficacy of an MCH-1R antagonist in a model of obesity.

Workflow:

Protocol:

-

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to DIO.

-

Housing: Animals are individually housed in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Diet: A high-fat diet (e.g., 45% or 60% kcal from fat) is provided to induce obesity over a period of several weeks to months. A control group is maintained on a standard chow diet.

-

Drug Administration: The MCH-1R antagonist or vehicle is administered daily via oral gavage, intraperitoneal injection, or continuous intracerebroventricular (i.c.v.) infusion using an osmotic minipump.

-

Monitoring: Body weight and food intake are measured daily or weekly. Energy expenditure can be assessed using indirect calorimetry.

-

Terminal Procedures: At the end of the treatment period, animals are euthanized, and blood is collected for analysis of plasma parameters (e.g., glucose, insulin, leptin, lipids). Tissues such as adipose depots, liver, and brain are collected for further analysis, including histology and gene expression studies.

Intracerebroventricular (i.c.v.) Cannulation and Infusion

Objective: To deliver MCH-1R agonists or antagonists directly to the central nervous system, bypassing the blood-brain barrier.

Protocol:

-

Anesthesia: Mice are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A small incision is made in the scalp to expose the skull.

-

Craniotomy: A small hole is drilled in the skull at the coordinates corresponding to the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline).[1]

-

Cannula Implantation: A guide cannula is lowered to the appropriate depth and secured to the skull with dental cement. A dummy cannula is inserted to keep the guide cannula patent.[8]

-

Recovery: The animal is allowed to recover from surgery for at least one week.

-

Infusion: For chronic infusion, the dummy cannula is replaced with an internal cannula connected to an osmotic minipump implanted subcutaneously. For acute injections, a microsyringe is used to deliver the compound through the guide cannula. Bolus injections in mice are typically limited to ≤ 5 µL and administered over 5-10 minutes.[8]

MCH-1R Radioligand Binding Assay

Objective: To determine the affinity of a compound for the MCH-1R.

Protocol:

-

Membrane Preparation: Cell membranes expressing MCH-1R (e.g., from CHO or HEK293 cells stably expressing the receptor) are prepared by homogenization and centrifugation.[17]

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is used.[17]

-

Incubation: Membranes are incubated with a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound.[17]

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[18]

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of MCH-1R agonists or antagonists by measuring changes in intracellular calcium.

Protocol:

-

Cell Culture: Cells stably expressing MCH-1R (e.g., CHO-K1 or HEK293) are plated in a 96- or 384-well plate.[19]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8).[19]

-

Compound Addition: The test compound (antagonist) is added to the wells, followed by the addition of MCH (agonist).

-

Fluorescence Measurement: Changes in fluorescence, indicative of changes in intracellular calcium concentration, are measured over time using a plate reader with fluorescence detection capabilities (e.g., a FLIPR system).[20]

-

Data Analysis: The ability of an antagonist to block the MCH-induced increase in intracellular calcium is quantified to determine its potency (IC₅₀).

Conclusion

The MCH-1R plays a pivotal role in the regulation of energy homeostasis, making it a highly attractive target for the development of novel therapeutics for metabolic diseases, particularly obesity. The wealth of preclinical data from studies using MCH-1R antagonists and knockout mice strongly supports the potential of MCH-1R blockade as a viable anti-obesity strategy. This technical guide has provided an in-depth overview of the MCH-1R system, including its signaling mechanisms, the quantitative effects of its modulation, and detailed experimental protocols for its investigation. It is hoped that this resource will aid researchers and drug developers in their efforts to translate the promising science of MCH-1R into effective treatments for metabolic disorders.

References

- 1. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MCH receptors/gene structure-in vivo expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mchr1 melanin-concentrating hormone receptor 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Conditional deletion of melanin-concentrating hormone receptor 1 from GABAergic neurons increases locomotor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of the anti-obesity effects induced by a novel Melanin-concentrating hormone 1-receptor antagonist in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Free-Hand Intracerebroventricular Injections in Mice [jove.com]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. researchgate.net [researchgate.net]

- 16. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]

The Therapeutic Potential of MCH-1 Antagonists for Obesity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The global obesity epidemic continues to present a significant public health challenge, driving the search for novel and effective therapeutic interventions. The melanin-concentrating hormone (MCH) system, particularly the MCH receptor 1 (MCH-1R), has emerged as a promising target for the development of anti-obesity drugs. This technical guide provides an in-depth overview of the therapeutic potential of MCH-1 antagonists, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying biological pathways.

Introduction to the MCH System and its Role in Energy Homeostasis

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and zona incerta, areas of the brain with extensive projections that are critically involved in the regulation of feeding and energy balance.[1][2] MCH exerts its effects through two G-protein coupled receptors (GPCRs), MCH-1R and MCH-2R.[2] While humans express both receptors, rodents, the primary models for preclinical obesity research, only express MCH-1R.[2][3]

The role of the MCH system in promoting weight gain is well-established through several lines of evidence:

-

Central administration of MCH stimulates food intake. [2][4][5]

-

Mice lacking the precursor to MCH (pro-MCH) are lean and resistant to diet-induced obesity. [2]

-

MCH-1R deficient mice are lean, hyperactive, and display resistance to obesity induced by a high-fat diet. [1]

-

Overexpression of MCH leads to obesity and insulin resistance. [6]

These findings strongly suggest that antagonizing the MCH-1 receptor could be a viable strategy for treating obesity.[1][4] MCH-1R antagonists are hypothesized to exert their anti-obesity effects by both decreasing food intake and increasing energy expenditure.[2][7]

MCH-1 Receptor Signaling

The MCH-1 receptor is a GPCR that couples to multiple G-proteins, primarily Gαi and Gαq.[1] Activation of these pathways by MCH leads to the inhibition of adenylyl cyclase (via Gαi), resulting in decreased cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (via Gαq), leading to an increase in intracellular calcium.[1] The MCH-1R system can also signal through β-arrestin.[1]

MCH-1 Receptor Signaling Pathway

Preclinical Efficacy of MCH-1 Antagonists

Numerous small-molecule MCH-1R antagonists have been developed and evaluated in preclinical models of obesity, consistently demonstrating efficacy in reducing body weight.[2] The anti-obesity effects are attributed to a dual mechanism: suppression of food intake and an increase in energy expenditure.[2][7]

In Vitro Characterization

The initial step in the evaluation of novel MCH-1R antagonists is the in vitro characterization of their binding affinity and functional antagonism.

| Compound | Assay Type | Species | IC50 / Ki (nM) | Reference |

| MQ1 | [¹²⁵I]-MCH-(4-19) Binding | Human | 2.2 | [1] |

| cAMP Assay | Human | 1.6 | [1] | |

| Calcium Flux Assay | Human | 0.70 | [1] | |

| β-arrestin Recruitment | Human | 1.7 | [1] | |

| TPI 1361-17 | MCH-induced Ca²⁺ Mobilization | Rat | 6.1 | [8] |

| GPS18169 | MCH-1R Binding | Human | ~1 (affinity) | [9][10] |

| Functional Antagonism | Human | 0.02 (Ki) | [9][10] | |

| BI 186908 | MCH-R1 Antagonistic Activity | Not Specified | Not Specified | [11] |

| Compound 115 | MCH-R1 Antagonistic Activity | Not Specified | 22 | [11] |

| Compound 23 | MCH-R1 Binding | Not Specified | 3.0 | [12] |

In Vivo Efficacy in Animal Models

Chronic administration of MCH-1R antagonists has been shown to significantly reduce body weight gain in diet-induced obese (DIO) rodents.

| Compound | Animal Model | Dose | Duration | Effect on Body Weight | Effect on Food Intake | Reference |

| NGX-1 | DIO Rats | 10 mg/kg (oral) | Not Specified | Significant decrease in weight gain | 13% reduction | [13] |

| Compound B | Satiated Rats | 30 or 48 µ g/day (i.c.v.) | 14 days | 35% reduction in weight gain | 16% reduction | [4] |

| Unnamed | DIO Mice | 30 mg/kg | 1 month | 24% reduction | Moderate suppression | [7] |

| SNAP-7941 | DIO Rats | Not Specified | 4 weeks | 26% reduction | Not Specified | [14] |

| TPI 1361-17 | Rodents | Not Specified | Not Specified | Not Specified | Blocked MCH-induced food intake by 75% | [8] |

| GW803430 | Rats | 3, 10, 30 mg/kg (i.p.) | Not Specified | Not Specified | Attenuated food intake | [15] |

A key finding from pair-feeding studies is that animals treated with an MCH-1R antagonist often lose more weight than control animals pair-fed the same amount of food.[7] This suggests that the weight loss is not solely due to reduced caloric intake but also involves an increase in energy expenditure, possibly through the stimulation of thermogenesis.[7]

Clinical Development of MCH-1 Antagonists

Several MCH-1R antagonists have progressed into clinical trials for the treatment of obesity. However, to date, none have advanced to late-stage clinical development for this indication.[16]

One example is ALB-127158(a), which was evaluated in single and multiple ascending dose studies in normal and overweight volunteers. The compound was found to be safe and well-tolerated with good pharmacokinetic properties.[17] While it showed some effects on measures of 'hunger' and 'desire to eat', these effects were only observed at doses higher than predicted from preclinical studies.[17] Subsequent investigations suggested that lower than anticipated brain exposure in humans might have contributed to the limited efficacy.[17] This highlights a significant challenge in the clinical development of centrally acting anti-obesity agents: achieving sufficient target engagement in the human brain.

Despite the setbacks in the obesity space, the potential for MCH-1R antagonists in other indications, such as inflammatory bowel disease (IBD), is being explored, particularly for peripherally restricted compounds.[17]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the MCH-1 receptor.

Radioligand Binding Assay Workflow

Protocol Outline:

-

Membrane Preparation: Cell lines stably expressing the MCH-1 receptor (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.[18]

-

Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled antagonist.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki).

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium, a key downstream signaling event of MCH-1R activation via Gαq.[1]

Protocol Outline:

-

Cell Culture: CHO or HEK-293T cells stably expressing the MCH-1 receptor are plated in multi-well plates.[18]

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Addition: The cells are pre-incubated with varying concentrations of the MCH-1R antagonist.

-

Agonist Stimulation: MCH is added to the wells to stimulate the MCH-1 receptor.

-

Signal Detection: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.

In Vivo Diet-Induced Obesity (DIO) Model

This is the most common animal model used to evaluate the anti-obesity potential of MCH-1R antagonists.

Protocol Outline:

-

Induction of Obesity: Rodents (typically mice or rats) are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.[7][13]

-

Compound Administration: The obese animals are then treated with the MCH-1R antagonist or a vehicle control. Administration can be via various routes, such as oral gavage, intraperitoneal injection, or continuous infusion.[4][13]

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.[4][13]

-

Body Composition Analysis: At the end of the study, body composition (fat mass and lean mass) may be analyzed using techniques like dual-energy X-ray absorptiometry (DEXA) or quantitative magnetic resonance (qMR).

-

Metabolic Parameters: Blood samples can be collected to measure various metabolic parameters, such as plasma glucose, insulin, leptin, and lipids.[7]

Proposed Mechanism of Anti-Obesity Action

The anti-obesity effects of MCH-1R antagonists are mediated by a dual mechanism of action.

Dual Mechanism of MCH-1R Antagonists

Conclusion and Future Directions

The MCH-1 receptor remains a compelling and well-validated target for the development of anti-obesity therapeutics. Preclinical studies have consistently demonstrated that MCH-1R antagonists effectively reduce body weight in animal models through a dual mechanism of reducing food intake and increasing energy expenditure. However, the translation of these promising preclinical findings into clinical success has been challenging, with issues such as insufficient target engagement in the human brain hindering development.

Future efforts in this area should focus on:

-

Developing antagonists with improved pharmacokinetic and pharmacodynamic properties to ensure adequate central nervous system exposure at safe doses.

-

Exploring the potential of peripherally restricted MCH-1R antagonists , which may offer a better safety profile and could be valuable for treating metabolic disorders with a peripheral component.

-

Investigating the role of the MCH-2 receptor in human energy homeostasis and whether dual antagonism of MCH-1R and MCH-2R could offer enhanced efficacy.

-